molecular formula C19H15N3OS3 B459582 3-AMINO-N-[4-(METHYLSULFANYL)PHENYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

3-AMINO-N-[4-(METHYLSULFANYL)PHENYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

Cat. No.: B459582
M. Wt: 397.5g/mol
InChI Key: ZHQGCFIBPUJMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-AMINO-N-[4-(METHYLSULFANYL)PHENYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thieno[2,3-b]pyridines. This compound is characterized by the presence of a thieno[2,3-b]pyridine core, which is a fused heterocyclic system containing sulfur and nitrogen atoms. The compound also features an amino group, a carboxamide group, and a thiophene ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-AMINO-N-[4-(METHYLSULFANYL)PHENYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step synthetic routes. One common method includes the condensation of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents to form the thieno[2,3-b]pyridine core . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

3-AMINO-N-[4-(METHYLSULFANYL)PHENYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

3-AMINO-N-[4-(METHYLSULFANYL)PHENYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-AMINO-N-[4-(METHYLSULFANYL)PHENYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

3-AMINO-N-[4-(METHYLSULFANYL)PHENYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the thieno[2,3-b]pyridine core, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H15N3OS3

Molecular Weight

397.5g/mol

IUPAC Name

3-amino-N-(4-methylsulfanylphenyl)-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C19H15N3OS3/c1-24-12-6-4-11(5-7-12)21-18(23)17-16(20)13-8-9-14(22-19(13)26-17)15-3-2-10-25-15/h2-10H,20H2,1H3,(H,21,23)

InChI Key

ZHQGCFIBPUJMEG-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CS4)N

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CS4)N

Origin of Product

United States

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